molecular formula C10H15ClN2O3 B2401103 tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate CAS No. 2241128-97-0

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate

Cat. No.: B2401103
CAS No.: 2241128-97-0
M. Wt: 246.69
InChI Key: YOYLXVLFOZCRCV-UHFFFAOYSA-N
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Description

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl isocyanate with a chloromethyl isoxazole derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce oxo derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl isoxazol-3-ylcarbamate
  • tert-Butyl ((3-(bromomethyl)isoxazol-5-yl)methyl)carbamate
  • tert-Butyl ((3-(hydroxymethyl)isoxazol-5-yl)methyl)carbamate

Uniqueness

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3/c1-10(2,3)15-9(14)12-6-8-4-7(5-11)13-16-8/h4H,5-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLXVLFOZCRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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